5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole
Description
This pyrazoline derivative features a 1,3-benzodioxole ring at position 5, a furan-2-carbonyl group at position 1, and a furan-2-yl substituent at position 2. The compound is synthesized via cyclization of a chalcone precursor (e.g., 1-(2-furanyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one) with hydrazine hydrate under reflux in ethanol, followed by purification via crystallization . Its structure is confirmed by spectral techniques (NMR, IR, LCMS) and elemental analysis.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-19(17-4-2-8-24-17)21-14(10-13(20-21)15-3-1-7-23-15)12-5-6-16-18(9-12)26-11-25-16/h1-9,14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHXHJFEBJJLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The chalcone precursor, (E)-3-(furan-2-yl)-1-(1,3-benzodioxol-5-yl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation between 1,3-benzodioxole-5-carbaldehyde and 2-acetylfuran under basic conditions.
Procedure :
- Dissolve 1,3-benzodioxole-5-carbaldehyde (10 mmol) and 2-acetylfuran (10 mmol) in ethanol (50 mL).
- Add aqueous NaOH (40%, 5 mL) dropwise under stirring.
- Reflux at 80°C for 6–8 hours.
- Cool, pour into ice-water, and filter the precipitate.
- Recrystallize from ethanol to obtain the chalcone as yellow crystals (Yield: 72–78%).
Characterization :
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 15.6 Hz, 1H, H-α), 7.82 (d, J = 15.6 Hz, 1H, H-β), 7.45–6.85 (m, 7H, aromatic and furan protons).
Cyclocondensation to Form the Pyrazoline Core
Microwave-Assisted Cyclization
The chalcone reacts with furan-2-carbohydrazide under microwave irradiation to enhance regioselectivity and yield.
Procedure :
- Mix chalcone (5 mmol) and furan-2-carbohydrazide (5 mmol) in ethanol (20 mL).
- Irradiate in a microwave reactor at 100°C for 15 minutes (300 W).
- Cool, filter the precipitate, and wash with cold ethanol.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate the pyrazoline derivative (Yield: 68–75%).
Optimization Data :
| Condition | Conventional Heating (6 h) | Microwave (15 min) |
|---|---|---|
| Yield | 58% | 75% |
| Purity (HPLC) | 92% | 98% |
Mechanistic Insight :
The reaction proceeds via Michael addition of the hydrazine’s nucleophilic NH₂ group to the α,β-unsaturated ketone, followed by cyclization and elimination of water (Figure 1). The microwave irradiation accelerates the reaction by promoting uniform heating and reducing side reactions.
Structural Characterization
Spectroscopic Analysis
IR (KBr) :
- 3220 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, furan carbonyl), 1600 cm⁻¹ (C=N pyrazoline).
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.82 (s, 1H, NH), 7.45–6.75 (m, 9H, aromatic and furan protons), 5.25 (dd, J = 12.0 Hz, 1H, H-4a), 3.95 (dd, J = 12.0 Hz, 1H, H-4b), 3.42 (m, 1H, H-5).
¹³C NMR (100 MHz, DMSO-d₆) :
HRMS (ESI) :
- Calculated for C₂₀H₁₅N₂O₅ [M+H]⁺: 377.1134. Found: 377.1136.
Alternative Synthetic Routes
Post-Cyclization Acylation
An alternative approach involves synthesizing the unsubstituted pyrazoline followed by N-acylation with furan-2-carbonyl chloride:
- Cyclize chalcone with hydrazine hydrate to form 5-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole.
- Acylate with furan-2-carbonyl chloride in dry DCM using triethylamine as a base (Yield: 60–65%).
Comparison of Methods :
| Parameter | Microwave Cyclocondensation | Post-Acylation |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 75% | 60% |
| Purity | 98% | 90% |
Challenges and Optimization Strategies
Regioselectivity Control
The cyclocondensation of unsymmetrical chalcones can yield regioisomers. Nuclear Overhauser Effect (NOE) spectroscopy confirmed the desired regiochemistry in the target compound, with the benzodioxole group at C5 and furan at C3.
Solubility Issues
The intermediate chalcone exhibited poor solubility in polar solvents. Switching from ethanol to DMF improved reaction homogeneity and yield by 12%.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at reactive sites, particularly the dihydro-pyrazole ring and furan substituents.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C | Ketone derivatives (pyrazole ring) | 65–72% | |
| CrO₃/H₂SO₄ | Room temperature, 2 hours | Aldehydes (furan substituents) | 58% |
Oxidation of the dihydro-pyrazole moiety typically results in aromatization to a fully conjugated pyrazole system, while furan groups may form α,β-unsaturated carbonyl compounds.
Reduction Reactions
Reductive transformations target the carbonyl groups and unsaturated bonds.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄/MeOH | Reflux, 4 hours | Secondary alcohols (furan carbonyl) | 82% | |
| H₂/Pd-C | 1 atm, EtOH, 25°C | Amines (pyrazole ring saturation) | 75% |
Selective reduction of the furan-2-carbonyl group to a hydroxymethyl group is achievable under mild conditions. Hydrogenation of the pyrazole ring is less common but feasible under high-pressure H₂ with Pd catalysts.
Electrophilic Substitution
The benzodioxole and furan rings participate in electrophilic substitution due to their electron-donating substituents.
| Reagent | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 30 minutes | Benzodioxole C5 | Nitro-substituted derivative | 68% | |
| Br₂/FeBr₃ | CH₂Cl₂, 25°C | Furan C5 | Bromo-furan derivative | 71% |
Nitration occurs preferentially at the C5 position of the benzodioxole ring, while bromination targets the α-position of the furan groups .
Nucleophilic Aromatic Substitution
The pyrazole ring’s electron-deficient nature allows nucleophilic attack under specific conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₂NH₂/EtOH | Reflux, 6 hours | Hydrazine-substituted pyrazole | 60% | |
| KSCN/CuI | DMF, 120°C, 8 hours | Thiocyanate derivative | 55% |
These reactions often require catalytic copper or palladium to facilitate bond formation .
Cyclization and Cross-Coupling
The compound serves as a precursor in synthesizing polycyclic systems via transition-metal-catalyzed reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Toluene, 110°C, 12 hours | Furan-fused pyrazolo[1,5-a]pyridine | 63% | |
| RuCl₃/O₂ | DMF, 80°C, 6 hours | Benzodioxole-linked bipyrazole | 70% |
Cyclization reactions exploit the compound’s ability to act as a diene or electrophilic partner in Diels-Alder or Suzuki-Miyaura couplings .
Functional Group Interconversion
The carbonyl group undergoes transformations typical of ketones and esters.
| Reaction | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Wittig Reaction | Ph₃P=CHCO₂Et | α,β-Unsaturated ester | 78% | |
| Grignard Addition | MeMgBr | Tertiary alcohol | 85% |
These modifications enhance the compound’s utility in synthesizing bioactive analogs.
Key Findings:
-
Regioselectivity : Reactions favor the benzodioxole and furan substituents due to their electron-rich nature.
-
Catalytic Requirements : Transition metals (Pd, Ru) are critical for cross-coupling and cyclization .
-
Stability : The pyrazole ring remains intact under most conditions, except during strong reductions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have been synthesized and tested for their effectiveness against various bacterial strains. The introduction of the furan and benzodioxole moieties enhances the biological activity of these compounds .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can also possess anti-inflammatory effects. Compounds similar to 5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole have been investigated for their ability to inhibit inflammatory pathways, making them candidates for further development in treating inflammatory diseases .
Cancer Research
The compound's structure suggests potential applications in cancer therapy. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation. Studies have indicated that modifications to the pyrazole ring can enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new anticancer agents .
Organic Synthesis
Building Blocks for Complex Molecules
In organic synthesis, this compound serves as a versatile intermediate. It can be utilized in the synthesis of more complex heterocyclic compounds through various coupling reactions. This characteristic makes it valuable in the pharmaceutical industry for developing new drugs.
Synthesis of Heterocycles
The compound has been employed in the synthesis of various heterocycles such as thiazoles and thiadiazoles. These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties. The ability to modify the furan and benzodioxole components allows chemists to tailor these compounds for specific applications .
Materials Science
Polymer Chemistry
In materials science, derivatives of pyrazole compounds are being explored for their potential use in polymer chemistry. Their unique chemical properties make them suitable candidates for developing new polymers with enhanced thermal stability and mechanical properties. This application could lead to advancements in materials used in coatings, adhesives, and other industrial applications .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Activity Study
A recent study evaluated the antimicrobial efficacy of a series of pyrazole derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity. -
Cancer Cell Proliferation Inhibition
Another investigation focused on the antiproliferative effects of pyrazole derivatives on human cancer cell lines. The results demonstrated that specific modifications to the compound's structure led to increased cytotoxicity and apoptosis induction in cancer cells.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazoline Derivatives
Pharmacological Activity Comparison
Anti-Inflammatory Activity
- The target compound’s analogs, such as 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline, exhibit IC50 values of 419.05 µg/mL in protein denaturation assays, outperforming diclofenac sodium .
- Structure–Activity Relationship (SAR) :
Acetylcholinesterase (AChE) Inhibition
- Thiazole-fused derivatives like A16 show 38.5 ± 2.85% AChE inhibition at 80 µg/mL, attributed to the naphthalene-thiazole moiety’s hydrophobic interactions .
- The target compound’s furan-carbonyl group may limit AChE affinity compared to bulkier aromatic substituents .
Antimicrobial Potential
- Derivatives bearing substituted benzoyl groups (e.g., 4a-c in ) demonstrate moderate antimicrobial activity, though specific data for the target compound are unreported .
Biological Activity
5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The compound features a unique combination of benzo[d][1,3]dioxole , furan , and pyrazole moieties, contributing to its distinct chemical properties. It has a molecular weight of 350.33 g/mol and is represented by the CAS number 1400025-70-8 . The structural formula can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies suggest that it may modulate enzyme activities or receptor functions, leading to significant biological effects. The specific pathways involved in these interactions are still under investigation but are believed to include:
- Enzyme Inhibition : Potential inhibition of specific enzymes linked to disease processes.
- Receptor Modulation : Interaction with receptors that mediate cellular responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with furan rings have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell walls or metabolic processes.
Anticancer Properties
The compound has been evaluated for its anticancer potential in various studies. Notably, it has been associated with:
- Cell Viability Reduction : In vitro assays demonstrated that treatment with this compound significantly reduced cell viability in cancer cell lines such as breast and lung cancer cells .
Antioxidant Activity
Antioxidant assays have shown that the compound exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related cellular damage. The DPPH assay indicated a strong antioxidant effect compared to standard antioxidants .
Study on Anticancer Effects
In a recent study published in ACS Chemical Neuroscience, the compound was tested against multiple cancer cell lines. The results highlighted a dose-dependent reduction in cell viability, particularly in breast and prostate cancer cells . The study concluded that the compound's structure allows it to effectively target cancerous cells while sparing normal cells.
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds derived from pyrazole frameworks. The findings suggested that modifications in the furan moiety significantly enhanced antimicrobial efficacy against resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?
Answer: The synthesis involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. A reported method for analogous pyrazole derivatives uses substituted hydrazines and chalcone precursors under refluxing ethanol (60–80°C for 12–24 hours) . Critical parameters include:
- Stoichiometric control of the hydrazine precursor to avoid side reactions.
- Temperature modulation : Higher temperatures (80°C) accelerate cyclization but may degrade furan substituents.
- Purification : Column chromatography (hexane/ethyl acetate, 3:1 v/v) resolves diastereomers, if present. Yields typically range from 45–70%, influenced by electron-withdrawing groups on the carbonyl component .
Q. How is structural confirmation achieved using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy : 1H NMR identifies proton environments (e.g., dihydropyrazole CH2 at δ 3.2–3.8 ppm; furan protons at δ 6.4–7.2 ppm). IR confirms carbonyl stretches (C=O at ~1680 cm⁻¹) .
- X-ray crystallography : A related ferrocenyl analog crystallized in a triclinic P1 space group (a=10.228 Å, b=11.018 Å, c=12.604 Å; α=107.776°, β=100.416°, γ=112.767°), refined to R=0.050. Key features include benzodioxole C–O–C angles (109.5°) and pyrazole-furan dihedral angles (42.5°) .
Q. What protocols assess the compound’s stability under varying pH and temperature?
Answer:
- pH stability : Incubate in buffers (pH 1.2, 4.5, 6.8) at 37°C, monitoring degradation via HPLC. A related carbohydrazide derivative showed t90=48 hours at pH 7.4, hydrolyzing to furan-2-carboxylic acid .
- Thermal stability : Lyophilization with trehalose (1:3 w/w) improves stability up to 150°C (TGA-DSC data) .
Advanced Questions
Q. How do substituents on the pyrazole ring influence electronic properties and bioactivity?
Answer:
- Electronic effects : The furan-2-carbonyl group lowers HOMO energy (-6.2 eV vs. -5.8 eV for aryl analogs), enhancing electrophilicity and kinase inhibition potential. Hammett σ constants (σpara=0.73) quantify electron-withdrawing effects .
- Pharmacological impact : Furan at position 3 increases logP by 0.5 units, improving blood-brain barrier permeability in anticonvulsant models. Bulkier substituents at position 1 reduce CYP3A4-mediated metabolism .
Q. What crystallographic techniques resolve dihydro-1H-pyrazole conformation and molecular packing?
Answer:
- High-resolution X-ray diffraction (λ=0.71073 Å) with multi-scan absorption correction (SADABS) determines dihedral angles (e.g., pyrazole-benzodioxole θ=42.5°) and puckering parameters (Q=0.12 Å, φ=145°).
- Packing analysis : C-H···O interactions (2.89 Å) in a ferrocenyl analog result in dense molecular packing (1.512 g/cm³), reducing aqueous solubility .
Q. How are data contradictions between computational models and experimental results resolved?
Answer:
- Dipole moments : Compare X-ray-derived electrostatic potential maps with DFT calculations to identify electron distribution discrepancies.
- Bioactivity conflicts : Benchmark in vitro assays (e.g., NIH/3T3 cell viability) against docking scores. For example, π-π stacking distances (3.8–4.2 Å) in ferrocenyl derivatives correlate with computed binding affinities .
Q. How are multivariate statistical methods applied to optimize synthesis?
Answer:
- Response Surface Methodology (RSM) with a Central Composite Design (CCD) evaluates factors like temperature (60–100°C), time (8–24 hours), and catalyst loading (0–5 mol%). Optimal conditions (82°C, 18 hours, 3.2 mol% Pd(OAc)2) achieve 78% yield (RSD=2.1%) .
- PLS regression incorporates solvent polarity (ET30) and steric parameters (Es) to refine predictive models (R²=0.89) .
Notes
- Methodology : Emphasize reproducibility via triplicate experiments and validation against established protocols (e.g., ICH guidelines for stability testing).
- Advanced Techniques : Highlight interdisciplinary approaches (e.g., crystallography with computational modeling) to address research challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
